Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate (CAS 2757730-29-1) is a member of the azetidine sulfonyl fluoride (ASF) class, characterized by a strained four-membered azetidine ring functionalized with an electrophilic fluorosulfonyl group at the N1 position and a methyl carboxylate at C3. The compound has a molecular formula of C5H8FNO4S, a molecular weight of 197.18 g/mol, and a calculated topological polar surface area (TPSA) of 72.1 Ų with an XLogP of -0.3.

Molecular Formula C5H8FNO4S
Molecular Weight 197.19 g/mol
Cat. No. B12506298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(fluorosulfonyl)azetidine-3-carboxylate
Molecular FormulaC5H8FNO4S
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CN(C1)S(=O)(=O)F
InChIInChI=1S/C5H8FNO4S/c1-11-5(8)4-2-7(3-4)12(6,9)10/h4H,2-3H2,1H3
InChIKeyFIWBGBCYONPYQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(Fluorosulfonyl)azetidine-3-carboxylate: CAS 2757730-29-1 for SuFEx and deFS Small-Ring Platform Chemistry


Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate (CAS 2757730-29-1) is a member of the azetidine sulfonyl fluoride (ASF) class, characterized by a strained four-membered azetidine ring functionalized with an electrophilic fluorosulfonyl group at the N1 position and a methyl carboxylate at C3 [1]. The compound has a molecular formula of C5H8FNO4S, a molecular weight of 197.18 g/mol, and a calculated topological polar surface area (TPSA) of 72.1 Ų with an XLogP of -0.3 [1]. The fluorosulfonyl group enables participation in sulfur(VI) fluoride exchange (SuFEx) click chemistry, while the azetidine ring serves as a precursor for defluorosulfonylation (deFS) pathways that generate reactive carbocation-like intermediates under mild thermal conditions (approximately 60 °C) [2].

Why Methyl 1-(Fluorosulfonyl)azetidine-3-carboxylate Cannot Be Replaced by Closest Analogs in ASF Platform Applications


Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate occupies a specific intersection of physicochemical and reactivity properties that cannot be simultaneously replicated by either the free carboxylic acid analog (CAS 2309463-31-6), the tert-butyl ester variant (CAS 2757730-29-1), or the unsubstituted azetidine-1-sulfonyl fluoride scaffold. The methyl ester provides a balance of hydrophobicity (XLogP = -0.3) and TPSA (72.1 Ų) that differs meaningfully from the carboxylic acid (XLogP = -0.6; TPSA = 83.1 Ų) [1], affecting membrane permeability and bioavailability in medicinal chemistry contexts. Furthermore, the ASF scaffold itself enables condition-dependent divergent reactivity (SuFEx versus deFS pathways) that distinguishes it from azetidine sulfonyl chlorides, which exhibit greater moisture sensitivity and a narrower controllable reactivity window [2]. Simply substituting this compound with a cheaper or more readily available analog risks altering both downstream synthetic outcomes and the physicochemical profile of final molecular constructs.

Quantitative Differentiation Evidence for Methyl 1-(Fluorosulfonyl)azetidine-3-carboxylate Versus In-Class Analogs


Physicochemical Differentiation: Methyl Ester versus Free Carboxylic Acid in Membrane Permeability Context

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate exhibits an XLogP of -0.3 and a topological polar surface area (TPSA) of 72.1 Ų [1]. In comparison, the free carboxylic acid analog, 1-(fluorosulfonyl)azetidine-3-carboxylic acid (CAS 2309463-31-6), has an XLogP of -0.6 and a TPSA of 83.1 Ų [2]. The methyl ester thus possesses 0.3 log units higher lipophilicity and 11.0 Ų lower polar surface area, both parameters that generally correlate with improved passive membrane permeability.

Medicinal Chemistry Drug Design Physicochemical Properties

ASF Platform Reactivity Differentiation: Sulfonyl Fluoride versus Sulfonyl Chloride Stability and Controllability

Azetidine sulfonyl fluorides (ASFs), including methyl 1-(fluorosulfonyl)azetidine-3-carboxylate, demonstrate superior stability and controllable reactivity compared to corresponding sulfonyl chlorides. Sulfonyl chlorides exhibit higher intrinsic reactivity but are significantly more moisture-sensitive, often undergoing rapid hydrolysis that limits handling and shelf life . ASFs remain bench-stable while enabling condition-dependent divergent reactivity: SuFEx (S(VI)-F exchange) under anionic conditions, or deFS (defluorosulfonylation) to generate carbocation-like intermediates under mild thermal conditions (~60 °C) [1]. This dual-channel behavior is not available with sulfonyl chlorides.

Click Chemistry SuFEx Synthetic Methodology

Procurement Availability and Price Point Benchmarking for Methyl Ester ASF Building Block

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate (97% purity) is commercially available from multiple vendors with transparent tiered pricing. Macklin offers the compound at 174 RMB per 100 mg and 319 RMB per 250 mg . MCULE lists 1 mg at 35 USD, 5 mg at 52 USD, and 10 mg at 66 USD (90% purity, 19 working days lead time) . In contrast, the free carboxylic acid analog (1-(fluorosulfonyl)azetidine-3-carboxylic acid, 98% purity) is priced at 1132 RMB per 50 mg from Hao Hong Biomedical, representing a per-mg cost approximately 6.5-fold higher than the methyl ester on an equivalent mass basis [1].

Chemical Procurement Building Block Sourcing Medicinal Chemistry

ASF deFS Reactivity Platform Enables Synthesis of Drug Analogs Inaccessible via Conventional Azetidine Chemistry

The Bull and Pfizer team demonstrated that ASF reagents undergo productive defluorosulfonylation (deFS) reactions with E3 ligase recruiters such as pomalidomide and related derivatives, providing new degrader motifs and potential PROTAC linkers [1]. The paper reports the synthesis of 11 drug analogs using OSF and ASF reagents, several of which do not have comparable carbonyl analogs, representing new chemical motifs for drug discovery [1]. Under mild thermal conditions (60 °C), ASFs generate reactive carbocation-like intermediates that couple with a broad range of nucleophiles . This reactivity platform is intrinsic to the ASF class including methyl 1-(fluorosulfonyl)azetidine-3-carboxylate and is not accessible with azetidine scaffolds lacking the sulfonyl fluoride moiety.

Drug Discovery PROTAC Linkers deFS Chemistry

Procurement-Driven Application Scenarios for Methyl 1-(Fluorosulfonyl)azetidine-3-carboxylate in Drug Discovery and Chemical Biology


PROTAC Linker and Targeted Protein Degrader Motif Synthesis

Methyl 1-(fluorosulfonyl)azetidine-3-carboxylate serves as an ASF precursor for deFS-based coupling with E3 ligase recruiters such as pomalidomide, enabling the synthesis of novel degrader motifs and PROTAC linkers that lack carbonyl-based comparators [1]. The methyl ester handle provides a protected carboxylate that can be unmasked post-coupling for further conjugation or retained to modulate the physicochemical profile of the final degrader construct.

SuFEx Click Chemistry for Fragment-Based Drug Discovery and Library Synthesis

Under anionic conditions, the fluorosulfonyl group of methyl 1-(fluorosulfonyl)azetidine-3-carboxylate participates in SuFEx (sulfur(VI) fluoride exchange) reactions with O- and N-nucleophiles, forming stable S(VI)-O or S(VI)-N linkages [1]. This click-like conjugation chemistry enables rapid diversification of the azetidine scaffold for fragment-based screening and the construction of compound libraries with sp³-rich, three-dimensional character.

Medicinal Chemistry Programs Requiring Balanced Permeability and Polarity Modulation

With an XLogP of -0.3 and TPSA of 72.1 Ų, methyl 1-(fluorosulfonyl)azetidine-3-carboxylate occupies a physicochemical window that balances moderate lipophilicity with polarity [2]. This profile supports its use as a building block in CNS-penetrant or cell-permeable molecular designs where the free carboxylic acid analog (XLogP = -0.6; TPSA = 83.1 Ų) would introduce excessive polarity and potentially reduced membrane permeability [2][3].

High-Throughput Chemistry with Cost-Sensitive Building Block Sourcing

For laboratories conducting parallel synthesis or building block library expansion, the methyl ester offers a substantially lower procurement cost (≈1.74 RMB/mg at 97% purity from Macklin) compared to the free acid analog (≈22.6 RMB/mg at 98% purity) [4]. This ~13-fold cost advantage per milligram enables larger-scale exploratory chemistry while preserving full access to the ASF dual-channel reactivity platform.

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